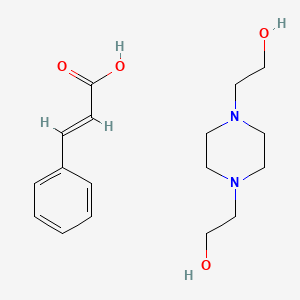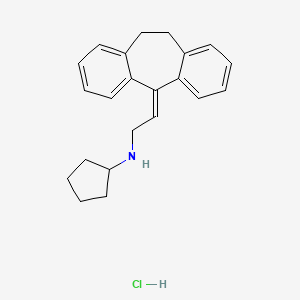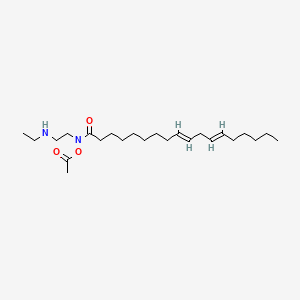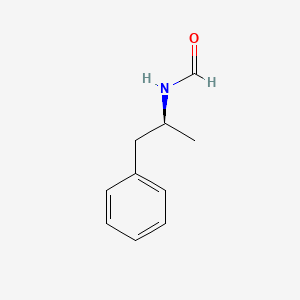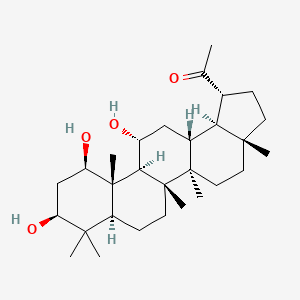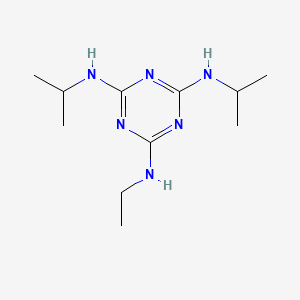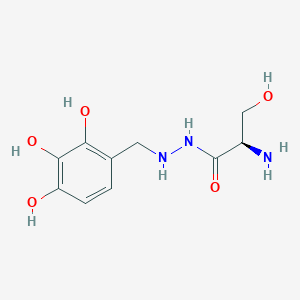
Benserazide, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benserazide, ®- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine outside the brain, thereby increasing the availability of levodopa to the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
Benserazide can be synthesized through the condensation of 2,3,4-trihydroxybenzaldehyde with serine hydrazide. The reaction typically involves the use of a suitable solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of benserazide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
Benserazide undergoes various chemical reactions, including:
Oxidation: Benserazide can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert benserazide to its corresponding amines.
Substitution: Benserazide can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benserazide derivatives depending on the nucleophile used.
科学的研究の応用
Benserazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying decarboxylase inhibitors.
Biology: Studied for its effects on enzyme inhibition and metabolic pathways.
Medicine: Primarily used in combination with levodopa for treating Parkinson’s disease and restless leg syndrome. .
Industry: Used in the pharmaceutical industry for the production of combination drugs with levodopa.
作用機序
Benserazide inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the brain. This increases the availability of levodopa to the central nervous system, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease. The inhibition is specific to peripheral tissues as benserazide cannot cross the blood-brain barrier .
類似化合物との比較
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for treating Parkinson’s disease.
Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which makes it particularly effective in increasing the peripheral availability of levodopa without affecting central dopamine levels. This reduces the peripheral side effects associated with levodopa therapy .
特性
CAS番号 |
212579-80-1 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
(2R)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m1/s1 |
InChIキー |
BNQDCRGUHNALGH-ZCFIWIBFSA-N |
異性体SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@@H](CO)N)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




